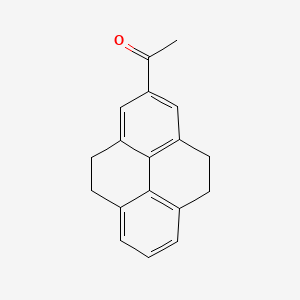
2-Acetyl-4,5,9,10-tetrahydropyrene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Acetyl-4,5,9,10-tetrahydropyrene is a derivative of pyrene, a polycyclic aromatic hydrocarbon. This compound is notable for its unique structure, which includes an acetyl group attached to a tetrahydropyrene core. The presence of the acetyl group and the partially hydrogenated pyrene ring system endows this compound with distinct chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-acetyl-4,5,9,10-tetrahydropyrene typically involves the acetylation of 4,5,9,10-tetrahydropyrene. One common method includes the reaction of 4,5,9,10-tetrahydropyrene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) under anhydrous conditions . The reaction is carried out in a solvent like carbon disulfide (CS2) at low temperatures to ensure the selective formation of the acetylated product.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis apply. This includes the use of continuous flow reactors to maintain consistent reaction conditions and the employment of efficient purification techniques such as recrystallization or chromatography to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
2-Acetyl-4,5,9,10-tetrahydropyrene undergoes various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The compound can be reduced to remove the acetyl group or to further hydrogenate the pyrene ring system.
Substitution: Electrophilic aromatic substitution reactions can occur at the positions on the pyrene ring that are not sterically hindered by the acetyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are used.
Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) can be used under controlled conditions to achieve selective substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the acetyl group can yield 2-carboxy-4,5,9,10-tetrahydropyrene, while reduction can produce 4,5,9,10-tetrahydropyrene.
Aplicaciones Científicas De Investigación
2-Acetyl-4,5,9,10-tetrahydropyrene has several applications in scientific research:
Biology: Its derivatives are used in the study of DNA intercalation and the interactions of polycyclic aromatic hydrocarbons with biological macromolecules.
Medicine: Research into its potential as a precursor for pharmacologically active compounds is ongoing.
Industry: It is used in the development of organic semiconductors and materials for electronic applications.
Mecanismo De Acción
The mechanism by which 2-acetyl-4,5,9,10-tetrahydropyrene exerts its effects is primarily through its interactions with other molecules via π-π stacking and hydrophobic interactions. These interactions are facilitated by the aromatic nature of the pyrene ring system and the presence of the acetyl group, which can participate in hydrogen bonding and other non-covalent interactions .
Comparación Con Compuestos Similares
Similar Compounds
4,5,9,10-Tetrahydropyrene: Lacks the acetyl group, making it less reactive in certain substitution reactions.
2-Acetylpyrene: Contains an acetyl group but lacks the tetrahydropyrene structure, resulting in different reactivity and applications.
Uniqueness
This compound is unique due to its combination of an acetyl group and a partially hydrogenated pyrene ring. This structure provides a balance of aromaticity and reactivity, making it a valuable compound for various chemical and biological studies.
Propiedades
Número CAS |
82799-67-5 |
|---|---|
Fórmula molecular |
C18H16O |
Peso molecular |
248.3 g/mol |
Nombre IUPAC |
1-(4,5,9,10-tetrahydropyren-2-yl)ethanone |
InChI |
InChI=1S/C18H16O/c1-11(19)16-9-14-7-5-12-3-2-4-13-6-8-15(10-16)18(14)17(12)13/h2-4,9-10H,5-8H2,1H3 |
Clave InChI |
INKIBYZEUXUPPA-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=CC2=C3C(=C1)CCC4=CC=CC(=C43)CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



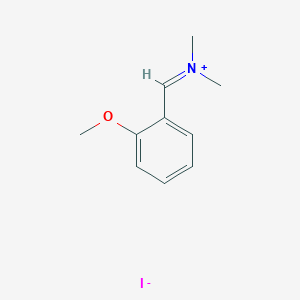
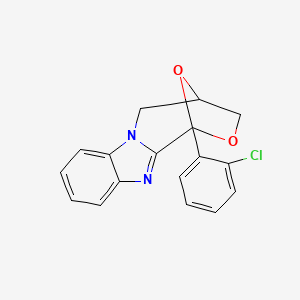
![Ethyl 5-methyl-3-oxo-1,2,3,6-tetrahydro[1,1'-biphenyl]-2-carboxylate](/img/structure/B14432041.png)
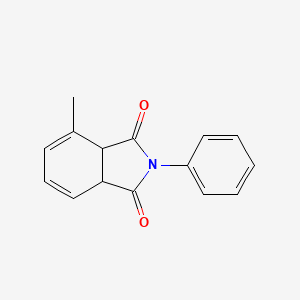
![7-Chloro-1,7-diazabicyclo[2.2.1]heptane](/img/structure/B14432049.png)
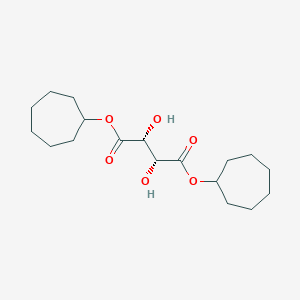
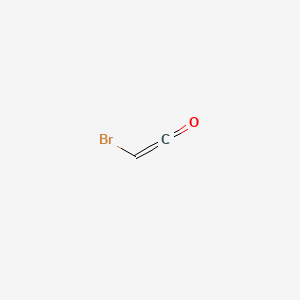

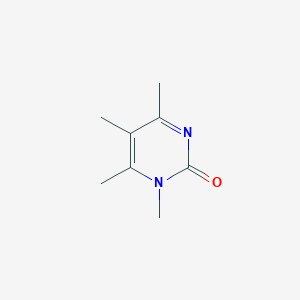
![[Nitroso(propan-2-yl)amino]methyl diethylcarbamodithioate](/img/structure/B14432074.png)



